5-(Azetidin-3-ylmethyl)-1-methylindoline
Description
Significance of Indoline (B122111) and Azetidine (B1206935) Ring Systems in Heterocyclic Chemistry
The indoline and azetidine ring systems are prominent scaffolds in the field of heterocyclic chemistry, frequently encountered in biologically active compounds and serving as versatile building blocks in organic synthesis.
Indoline , an aromatic heterocyclic organic compound, consists of a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing ring where the 2-3 bond is saturated. wikipedia.org This structural motif is prevalent in numerous natural products, particularly alkaloids, and synthetic compounds with a wide range of biological activities. nih.govresearchgate.net The indoline nucleus is a crucial component in many pharmaceuticals. nih.govresearchgate.net Its rigid bicyclic structure provides a well-defined three-dimensional orientation for substituents, making it a valuable scaffold in drug design. nih.gov Furthermore, indolines can be readily oxidized to form the corresponding indoles, another class of highly significant heterocyclic compounds. wikipedia.orgresearchgate.net
Azetidine is a saturated four-membered nitrogen-containing heterocycle. magtech.com.cnnih.gov Characterized by significant ring strain, azetidines exhibit unique chemical reactivity compared to their larger-ring counterparts like pyrrolidines or piperidines. rsc.orgnih.govresearchgate.net This strain, while making them more reactive, also imparts a desirable conformational rigidity. nih.gov Azetidines are considered "privileged scaffolds" in medicinal chemistry, as their incorporation into molecules can lead to improved potency and pharmacokinetic properties. nih.govresearchgate.net They are found in numerous natural products and are key intermediates in the synthesis of various biologically active compounds, most notably the β-lactam core of penicillin and cephalosporin (B10832234) antibiotics. researchgate.netresearchgate.net
The combination of these two heterocycles in one molecule, as seen in 5-(Azetidin-3-ylmethyl)-1-methylindoline, suggests a compound designed to explore specific spatial arrangements and chemical properties conferred by each ring system.
Historical Context of their Chemical Development and Foundational Methodologies
The development of synthetic methodologies for indoline and azetidine heterocycles has a rich history, evolving from classical name reactions to modern catalytic strategies.
The synthesis of indolines has often been linked to the synthesis of indoles, as indolines can be prepared by the reduction of indoles. wikipedia.org One of the most classical methods is the Fischer indole (B1671886) synthesis , discovered in 1883, which can be adapted to produce indolines. nih.govnih.gov This method involves the acid-catalyzed rearrangement of an arylhydrazone. nih.gov Other foundational methods include the Reissert and Madelung syntheses. pharmaguideline.comresearchgate.net More contemporary approaches focus on efficiency and atom economy, utilizing transition-metal catalysis. researchgate.netnih.gov Palladium-catalyzed C-H activation, for instance, has emerged as a powerful tool for constructing the indoline framework from simpler precursors. nih.govthieme.de Photocatalyzed radical cyclizations also represent a modern, green approach to synthesizing substituted indolines. nih.govacs.orgscispace.com
The synthesis of azetidines has historically been challenging due to the inherent strain of the four-membered ring. researchgate.netnih.gov Early methods often involved intramolecular cyclization of γ-haloamines or related precursors. bham.ac.uk The development of the Hantzsch-Widman nomenclature in the late 1880s provided a systematic way to name these and other heterocycles. dspmuranchi.ac.inksu.edu.sa In recent decades, significant advances have been made in azetidine synthesis. magtech.com.cnresearchgate.net Modern methods include photocycloadditions of imines and alkenes, ring contractions, ring expansions, and various cycloaddition reactions. magtech.com.cnnih.gov For example, [3+1] and [2+2] cycloadditions have become valuable strategies. nih.gov The use of organometallic reagents and sophisticated catalytic systems has greatly expanded the accessibility and diversity of substituted azetidines. organic-chemistry.orgnih.gov
Structural Elucidation and Naming Convention of this compound
The structure of a complex molecule like this compound can be systematically understood by deconstructing its IUPAC (International Union of Pure and Applied Chemistry) name. The Hantzsch-Widman nomenclature system is a cornerstone for naming heterocyclic compounds. dspmuranchi.ac.inresearchgate.netindusuni.ac.in
The name indicates a core structure of indoline . The numbering of the indoline ring system begins at the nitrogen atom as position 1 and proceeds around the five-membered ring before continuing to the fused benzene ring.
The substituents are identified as follows:
1-methylindoline (B1632755) : A methyl group (-CH₃) is attached to the nitrogen atom at position 1 of the indoline ring.
Azetidin-3-yl : This denotes an azetidine ring connected via its 3rd position. The numbering of the azetidine ring starts at the nitrogen atom (position 1).
methyl : This refers to a methylene (B1212753) bridge (-CH₂-), which links the azetidine ring to the indoline core.
5-(Azetidin-3-ylmethyl)- : This entire substituent group is attached to the 5th position of the indoline ring.
Therefore, the molecule consists of a 1-methylindoline scaffold with an azetidin-3-ylmethyl group attached at the C5 position of the benzene portion of the indoline ring.
Table 1: Breakdown of the IUPAC Name for this compound
| Component | Description |
|---|---|
| indoline | The parent bicyclic heterocycle, consisting of a benzene ring fused to a saturated five-membered nitrogen ring. |
| 1-methyl | A methyl group is substituted on the nitrogen atom (position 1) of the indoline ring. |
| 5-(...) | Indicates that a complex substituent is attached at position 5 of the indoline ring. |
| azetidin-3-yl | A four-membered saturated nitrogen heterocycle (azetidine) acting as a substituent, connected through its position 3. |
| methyl | A methylene (-CH₂-) linker group. |
| (Azetidin-3-ylmethyl) | The complete name of the substituent group at position 5. |
Table 2: General Properties of Parent Heterocycles
| Property | Indoline | Azetidine |
|---|---|---|
| Chemical Formula | C₈H₉N wikipedia.org | C₃H₇N nih.gov |
| Molecular Weight | 119.16 g/mol | 57.09 g/mol nih.gov |
| Nature | Bicyclic aromatic amine | Monocyclic saturated amine |
| Ring Size | 6-membered fused to a 5-membered ring wikipedia.org | 4-membered ring magtech.com.cn |
| Key Feature | Fused benzene and pyrrolidine-like ring | Strained four-membered ring rsc.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
5-(azetidin-3-ylmethyl)-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C13H18N2/c1-15-5-4-12-7-10(2-3-13(12)15)6-11-8-14-9-11/h2-3,7,11,14H,4-6,8-9H2,1H3 |
InChI Key |
QSRMCNWLBLXTQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)CC3CNC3 |
Origin of Product |
United States |
Synthetic Strategies for 5 Azetidin 3 Ylmethyl 1 Methylindoline
Retrosynthetic Analysis of the 5-(Azetidin-3-ylmethyl)-1-methylindoline Framework
A logical retrosynthetic analysis of the target molecule involves dissecting the structure into more readily available or synthetically accessible precursors. This process can be approached by considering the disconnection of the indoline (B122111) nucleus, the azetidine (B1206935) ring system, and the key carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds that link these two heterocyclic systems.
Disconnection of the Indoline Nucleus
The primary disconnection of the this compound framework targets the bond between the indoline C5 position and the methylene (B1212753) group of the azetidine substituent. This C-C bond disconnection (Disconnection A, Figure 1) simplifies the target molecule into a 1-methylindoline (B1632755) synthon with an electrophilic or nucleophilic handle at the C5 position and a corresponding 3-(halomethyl)azetidine or a related derivative.
A further retrosynthetic step involves the disconnection of the indoline ring itself. This can be envisioned through the cleavage of the C2-C3 and N1-C2 bonds, leading back to a substituted N-methyl-N-(2-haloethyl)aniline derivative, which can be a precursor for cyclization.
Disconnection of the Azetidine Ring System
Alternatively, the azetidine ring can be the focus of the initial retrosynthetic cuts. A key disconnection involves breaking the C-N bonds of the four-membered ring. This would lead to a 1,3-difunctionalized propane (B168953) derivative that can be cyclized to form the azetidine ring. For instance, a precursor could be a suitably protected 2-(aminomethyl)-1,3-dihalopropane.
Strategies for C-C and C-N Bond Formation
The crucial step in the synthesis is the formation of the bond linking the indoline and azetidine moieties. Several strategies can be proposed based on the nature of the key intermediates:
C-C Bond Formation: A common approach involves the reaction of a nucleophilic indoline species with an electrophilic azetidine derivative. For example, a Grignard or organolithium reagent derived from 5-bromo-1-methylindoline (B1286577) could react with a protected 3-(halomethyl)azetidine or azetidine-3-carbaldehyde. Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, between a 5-borylated-1-methylindoline and a 3-(halomethyl)azetidine derivative could be employed.
C-N Bond Formation: While less direct for the target molecule's specific linkage, strategies involving C-N bond formation are central to the synthesis of the heterocyclic cores themselves. For instance, intramolecular amination is a key step in many indoline syntheses.
| Disconnection Strategy | Key Intermediates | Potential Reaction Type |
| C5-CH2 Bond | 5-Halo-1-methylindoline + 3-(Organometallic)-azetidine | Cross-coupling (e.g., Suzuki, Stille) |
| C5-CH2 Bond | 5-Organometallic-1-methylindoline + 3-(Halomethyl)-azetidine | Nucleophilic substitution/Cross-coupling |
| Indoline Ring | N-(2-Haloethyl)-4-substituted-N-methylaniline | Intramolecular cyclization |
| Azetidine Ring | 2-(Aminomethyl)-1,3-dihalopropane derivative | Intramolecular cyclization |
Methodologies for Indoline Core Construction
The synthesis of the 1-methylindoline core, substituted at the 5-position, can be achieved through various classical and modern synthetic methods.
Classical Approaches to Indoline Synthesis
Several classical named reactions in indole (B1671886) synthesis can be adapted for the preparation of indolines, often by reduction of the resulting indole or by modification of the starting materials and reaction conditions.
Fischer Indole Synthesis Adaptation: The Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, is a cornerstone of indole chemistry. To obtain an indoline, the resulting indole can be subjected to a reduction step, for example, using sodium cyanoborohydride or catalytic hydrogenation. To achieve the desired 5-substitution pattern, a 4-substituted phenylhydrazine would be the starting material. The N-methylation can be performed at a later stage.
Madelung and Reissert Adaptations: The Madelung synthesis, involving the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base, and the Reissert indole synthesis, which proceeds from o-nitrotoluene and diethyl oxalate, are also foundational methods. While primarily aimed at indoles, modifications in the reaction sequence or subsequent reduction steps can lead to indolines.
Nenitzescu Indole Synthesis: The Nenitzescu reaction, the condensation of a benzoquinone with an enamine, can also be a pathway to substituted indoles that can then be reduced to indolines. The substitution pattern on the benzoquinone would dictate the substitution on the resulting indoline.
| Classical Method | Starting Materials | Key Transformation |
| Fischer Synthesis | 4-Substituted phenylhydrazine, Aldehyde/Ketone | Reductive cyclization of hydrazone |
| Madelung Synthesis | N-Acyl-o-toluidine derivative | Base-catalyzed intramolecular cyclization |
| Reissert Synthesis | o-Nitrotoluene derivative, Diethyl oxalate | Reductive cyclization |
| Nenitzescu Synthesis | Substituted benzoquinone, Enamine | Condensation followed by cyclization |
Modern Catalytic Methods for Indoline Ring Closure
Modern synthetic chemistry has seen the development of powerful catalytic methods for the construction of heterocyclic rings, including the indoline nucleus. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.
Palladium-catalyzed intramolecular C-H amination has emerged as a robust strategy for the synthesis of indolines. organic-chemistry.org This approach typically involves a 2-arylethylamine derivative bearing a suitable directing group. The palladium catalyst facilitates the direct coupling of the nitrogen atom with a C-H bond on the aromatic ring to form the five-membered ring of the indoline. organic-chemistry.org
Another modern approach is the intramolecular Heck reaction, where a palladium catalyst is used to cyclize a vinyl or aryl halide onto a double bond within the same molecule. For indoline synthesis, this could involve an N-allyl-2-haloaniline derivative.
Furthermore, transition metal-catalyzed hydroamination reactions, where an amine adds across a carbon-carbon double or triple bond, can also be employed for the synthesis of indolines through intramolecular pathways.
Regioselective Functionalization of the Indoline Scaffold
The introduction of a substituent at the C5 position of the indoline scaffold is a critical step in the synthesis of the target molecule. Due to the electron-donating nature of the nitrogen atom, the pyrrole (B145914) ring of the parent indole system is more reactive towards electrophiles than the benzene (B151609) ring. However, in the saturated indoline system, the reactivity shifts towards the benzene ring, with the C5 position being a common site for electrophilic aromatic substitution due to para-activation from the nitrogen atom.
Several methods have been developed for the regioselective functionalization of indoles and indolines at the C5 position. One approach involves the direct C5-H alkylation. For instance, a metal-free method utilizes para-quinone methides (p-QMs) as alkylating agents for N-H free indolines. nih.gov The reaction's regioselectivity is controlled by the solvent; using 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as the solvent promotes a 1,6-addition pathway, leading to exclusive C5-alkylation. nih.gov In contrast, using catalytic amounts of HFIP in dichloromethane (B109758) (DCM) switches the selectivity to N1-alkylation. nih.gov
Another strategy involves copper-catalyzed C5-H alkylation of indoles bearing a carbonyl group at the C3 position, using α-diazomalonates as carbene sources. rsc.orgnih.gov This methodology provides access to C5-functionalized indoles, which can subsequently be reduced to the corresponding indolines. Mechanistic studies suggest that a directing effect from the C3-carbonyl group, in concert with the copper catalyst system, is responsible for the observed C5 regioselectivity. nih.gov
Intramolecular Friedel–Crafts acylations have also been shown to proceed with high regioselectivity at the C5 position of 4-substituted indoles, providing a route to 4,5-fused tricyclic systems. beilstein-journals.org This highlights the kinetic preference for cyclization onto the C5 position over the more nucleophilic C3 position under certain conditions. beilstein-journals.org While this method forms a ring, it underscores the inherent reactivity of the C5 position towards electrophilic attack, which can be exploited for introducing a side chain. A plausible route to the target molecule could begin with the Friedel-Crafts acylation of 1-methylindoline to introduce a 5-acetyl group, which can then be reduced to an ethyl group or further elaborated into the required methyl linker.
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Table 1: Methodologies for Regioselective C5-Functionalization of Indoline/Indole Scaffolds
Method Reagents/Catalyst Substrate Position Yield Ref 1,6-Addition Alkylation p-Quinone Methides, HFIP (solvent) N-H Indoline C5 Good nih.gov C-H Alkylation α-Diazomalonates, Cu(OAc)₂·H₂O/AgSbF₆ C3-Carbonyl Indoles C5 Good-Excellent nih.gov Intramolecular FC Acylation Polyphosphoric acid (PPA) 4-Substituted Indole-3-propanoic acid C5 High beilstein-journals.org
This table is interactive. Click on the headers to sort the data.
N-Methylation Strategies for the Indoline Nitrogen
N-methylation is a fundamental transformation in this synthesis, converting the indoline nitrogen into a tertiary amine. Classical methods for this conversion often employ hazardous reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a strong base. researchgate.net While effective, the toxicity and environmental concerns associated with these reagents have driven the development of safer and more sustainable alternatives.
A prominent "green" methylating agent is dimethyl carbonate (DMC). researchgate.netst-andrews.ac.uk The N-methylation of indoles with DMC can be effectively catalyzed by organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which has been shown to be highly effective in forming the N-methylated product in high yields. st-andrews.ac.uk The reaction is typically performed by heating the indole substrate with DMC and the catalyst in a solvent like dimethylformamide (DMF). researchgate.net
Another modern approach involves the use of quaternary ammonium (B1175870) salts as solid, easy-to-handle methylating agents. Phenyl trimethylammonium iodide (PhMe₃NI) has been reported as a safe and nontoxic reagent for the monoselective N-methylation of indoles under mild basic conditions. nih.govacs.org This method demonstrates high functional group tolerance and provides excellent yields, making it suitable for late-stage functionalization. nih.gov
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Table 2: Comparison of N-Methylation Reagents for Indoles/Indolines
Reagent Catalyst/Base Conditions Advantages Disadvantages Ref Dimethyl Carbonate (DMC) DABCO or K₂CO₃ Reflux in DMF Low toxicity, environmentally friendly Requires heating, less reactive than classical reagents researchgate.netst-andrews.ac.uk Phenyl trimethylammonium iodide K₂CO₃ 80 °C in CPME Safe, solid reagent, high monoselectivity, high yields Requires heating nih.govacs.org Methyl Iodide / Dimethyl Sulfate NaH, KOH, etc. Various Highly reactive, well-established Toxic, potential carcinogens, poor atom economy researchgate.net
This table is interactive. You can filter the data by reagent.
Methodologies for Azetidine Ring Construction
The construction of the four-membered azetidine ring is often the most challenging aspect of the synthesis due to the inherent ring strain of the system. Numerous methodologies have been developed to overcome this challenge, ranging from classical cyclization reactions to modern ring expansion and photocatalytic approaches.
Cyclization Reactions to Form the Four-Membered Azetidine Ring (e.g., Intramolecular SN2, Aza-Paterno-Büchi)
The most common and direct method for forming the azetidine ring is through intramolecular cyclization, typically via an SN2 mechanism. This involves a 4-exo-tet cyclization of a precursor containing a nitrogen nucleophile and a leaving group separated by a three-carbon chain. Suitable precursors include 1,3-aminoalcohols, which can be converted into 1,3-aminosulfonates (e.g., mesylates, tosylates) or 1,3-haloamines. nih.govfrontiersin.org Base-promoted ring closure then furnishes the azetidine ring. For example, various 1,3-disubstituted azetidines can be synthesized from the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org
The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is another powerful, atom-economical method for azetidine synthesis. nih.govrsc.orgresearchgate.net This reaction involves the photochemical excitation of an imine, which then reacts with an alkene to form the four-membered ring. researchgate.net While intermolecular versions are common, intramolecular aza-Paternò-Büchi reactions have also been developed to access complex, fused azetidine structures. acs.org Recently, an intermolecular reaction between indoles and N-acyl-3-oxazolin-2-ones was reported to produce complex azetidine-fused indoline pentacycles, demonstrating a direct way to link these two heterocyclic systems photochemically. researchgate.net
Ring Contraction and Expansion Approaches to Azetidines
Ring expansion strategies provide an alternative route to azetidines, often starting from more readily available three-membered aziridine (B145994) rings. A one-carbon ring expansion of aziridines can be achieved via the formation of an aziridinium (B1262131) ylide followed by a nih.govnih.gov-Stevens rearrangement. This transformation can be catalyzed by rhodium-bound carbenes, which react with methylene aziridines in a formal [3+1] ring expansion to yield highly substituted methylene azetidines with excellent stereoselectivity. nih.gov
Biocatalysis has also been harnessed for this transformation. Engineered variants of cytochrome P450 have been shown to act as "carbene transferases," catalyzing the one-carbon ring expansion of aziridines with exceptional enantioselectivity (99:1 er). nih.govacs.orgacs.org This enzymatic approach overcomes the common competing side reaction of cheletropic olefin extrusion and provides a powerful method for synthesizing chiral azetidines. chemrxiv.org Thermal isomerization of specific 2-(halomethyl)aziridines can also lead to 3-haloazetidines, representing another facet of aziridine-to-azetidine ring enlargement. rsc.org
Stereoselective Azetidine Synthesis
The synthesis of enantiomerically pure azetidines is of significant interest. Stereoselective methods often rely on the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. A flexible synthesis of chiral azetidin-3-ones, which are versatile intermediates, has been developed through the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides derived from chiral sulfinamides. nih.gov
Asymmetric catalysis has been applied to the difunctionalization of azetines (the unsaturated precursors to azetidines). For example, a copper-catalyzed three-component boryl allylation of azetines allows for the convenient introduction of two versatile functional groups onto the azetidine ring with complete absolute and relative stereocontrol. acs.org Additionally, the diastereoselective synthesis of functionalized azetidines can be achieved through methods such as α-lithiation of N-protected 3-arylated azetidines followed by trapping with an electrophile. uni-muenchen.de
Functionalization at the Azetidine 3-Position
To connect the azetidine ring to the indoline scaffold via a methylene bridge, specific functionalization at the C3 position is required. A key starting material for this purpose is azetidin-3-one, which can be subjected to a Wittig reaction to introduce an exocyclic methylene group. This can then be reduced to the methyl group of a 3-methylazetidine, or further manipulated.
Alternatively, nucleophilic substitution reactions at the C3 position are common. Starting from N-protected 3-haloazetidines, a variety of nucleophiles can be introduced. rsc.orgacs.org A highly useful precursor for the target molecule is N-Boc-azetidin-3-ylmethanol, which is synthetically accessible. chemicalbook.combldpharm.com The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, creating an electrophilic site. This electrophilic azetidine fragment can then be coupled with a nucleophilic 5-indolinyl species (e.g., an organometallic derivative) to form the crucial C-C bond, ultimately leading to the desired 5-(azetidin-3-ylmethyl) linkage after deprotection.
Coupling Methodologies for the Azetidin-3-ylmethyl Moiety to the Indoline Scaffold
The crucial step in synthesizing this compound is the formation of a carbon-carbon bond between the C-5 position of the 1-methylindoline ring and the methylene carbon of the azetidin-3-ylmethyl group. This can be approached through classical C-C bond-forming reactions or more modern late-stage functionalization techniques.
Strategies for C-C Bond Formation at the Indoline C-5 Position
Traditional cross-coupling reactions represent a robust and well-established method for forming the target C-C bond. These strategies typically involve the reaction of a functionalized indoline (e.g., halogenated) with an organometallic azetidine derivative.
Key metal-catalyzed cross-coupling reactions applicable to indole and indoline systems include Suzuki, Stille, and Sonogashira reactions, primarily catalyzed by palladium complexes. researchgate.netmdpi.com For the synthesis of the target compound, a plausible approach would involve a Suzuki or Negishi-type coupling. This would necessitate the preparation of two key synthons: a 5-halo-1-methylindoline (e.g., 5-bromo- or 5-iodo-1-methylindoline) and an organometallic derivative of the azetidin-3-ylmethyl moiety, such as a boronic acid/ester (for Suzuki coupling) or an organozinc reagent (for Negishi coupling).
Another potential strategy is the Friedel-Crafts alkylation. This would involve reacting 1-methylindoline with an electrophilic azetidin-3-ylmethyl species, such as azetidin-3-ylmethyl halide or tosylate, in the presence of a Lewis acid catalyst. However, controlling the regioselectivity of Friedel-Crafts reactions on the indoline nucleus can be challenging, with potential for reaction at other positions on the benzene ring.
The table below summarizes potential cross-coupling strategies for C-5 functionalization.
| Coupling Reaction | Indoline Substrate | Azetidine Substrate | Catalyst/Reagents | Advantages |
| Suzuki Coupling | 5-Bromo-1-methylindoline | Azetidin-3-ylmethylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | High functional group tolerance; commercially available catalysts. |
| Negishi Coupling | 5-Iodo-1-methylindoline | (Azetidin-3-ylmethyl)zinc chloride | Pd or Ni catalyst | Mild reaction conditions; high reactivity of organozinc reagents. |
| Heck Reaction | 5-Halo-1-methylindoline | 3-Methyleneazetidine derivative | Pd catalyst, Base | Forms a C=C bond which would require a subsequent reduction step. |
Late-Stage Functionalization Techniques
Late-stage functionalization (LSF) offers a more efficient approach by aiming to install the azetidin-3-ylmethyl group directly onto the C-H bond of the 1-methylindoline scaffold. nih.govrsc.org This strategy avoids the need for pre-functionalization of the indoline ring, thus shortening the synthetic sequence. acs.org
C-H activation is the cornerstone of LSF. Palladium catalysis has been successfully employed for the selective C-5 olefination of indolines, demonstrating the feasibility of targeting this specific position. nih.gov Adapting such a C-H activation strategy for alkylation with an azetidin-3-ylmethyl precursor would be a novel and highly efficient route. This could potentially be achieved through a palladium-catalyzed reaction between 1-methylindoline and a suitable azetidine partner, possibly involving a directing group to ensure C-5 selectivity.
Photoredox catalysis combined with a transition metal, such as nickel, has also emerged as a powerful tool for C(sp³)–H functionalization of indoles, which could be adapted for indolines. rsc.org This method involves the generation of a radical species which then participates in a cross-coupling cycle.
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound
The integration of green chemistry principles is essential for developing sustainable synthetic processes in the pharmaceutical industry. nih.govresearchgate.netunibo.it These principles focus on reducing waste, minimizing energy consumption, and using less hazardous materials.
Solvent-Free Reactions
Performing reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste and can simplify product purification. nih.gov Electrophilic substitution reactions on indoles to form bis(indolyl)methanes have been successfully carried out under solvent-free conditions using various catalysts. researchgate.netnih.gov It is conceivable that a Friedel-Crafts type alkylation to form the target molecule could be optimized to proceed under neat or solid-state grinding conditions, potentially with catalytic amounts of a solid acid.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. ajrconline.orgnih.gov The synthesis of various indole and azetidinone derivatives has been significantly improved through the use of microwave irradiation. mdpi.comnih.govresearchgate.net Applying microwave heating to the key coupling step in the synthesis of this compound could drastically reduce reaction times from hours to minutes, thereby saving energy and potentially minimizing the formation of degradation byproducts.
Catalytic Methodologies (e.g., Nanocatalysts, Ionic Liquids)
The use of advanced catalytic systems can greatly enhance the sustainability of a synthesis.
Nanocatalysts : Nanoparticles offer high surface-to-volume ratios, leading to enhanced catalytic activity and efficiency. mdpi.comaip.org Iron benthamdirect.com, ruthenium nih.gov, and copper aip.org nanocatalysts have been employed in the synthesis of various indole derivatives. These catalysts are often magnetically separable, allowing for easy recovery and reuse, which reduces waste and cost. mdpi.comjsynthchem.com A nanocatalyst could be developed for the C-C coupling step, providing a heterogeneous system that simplifies workup and allows for catalyst recycling.
Ionic Liquids (ILs) : Ionic liquids are salts that are liquid at low temperatures and can serve as both solvents and catalysts. tandfonline.com They are considered "green" solvents due to their negligible vapor pressure, which reduces air pollution. researchgate.net ILs have been used effectively in Fischer indole synthesis and for the alkylation of indoles. researchgate.netresearchgate.net A task-specific ionic liquid, perhaps one with Brønsted or Lewis acidic properties, could be designed to catalyze the coupling reaction while also serving as a recyclable reaction medium. cdnsciencepub.com
The table below outlines green approaches applicable to the synthesis.
| Green Chemistry Approach | Application to Synthesis | Potential Benefits |
| Solvent-Free Reaction | Performing the coupling step by grinding reactants with a solid catalyst. | Eliminates solvent waste; simplifies purification; reduces energy for solvent removal. |
| Microwave-Assisted Synthesis | Using microwave irradiation to drive the key coupling reaction. | Drastically reduced reaction times; improved yields; lower energy consumption. ajrconline.org |
| Nanocatalysis | Employing a reusable (e.g., magnetic) nanocatalyst for the C-C bond formation. | High catalytic efficiency; easy catalyst separation and recycling; reduced metal contamination in product. aip.orgbenthamdirect.com |
| Ionic Liquids | Using an ionic liquid as a recyclable catalyst and solvent system. | No volatile organic compound emissions; potential for catalyst/solvent reuse; may enhance reaction rates. tandfonline.comresearchgate.net |
Chemical Reactivity and Derivatization of 5 Azetidin 3 Ylmethyl 1 Methylindoline
Reactivity of the Indoline (B122111) Nitrogen (N-1) and its Methylation
The nitrogen atom at the 1-position (N-1) of the indoline ring in the target molecule is part of a tertiary amine, specifically an N-methyl group. This structural feature defines its reactivity profile. Unlike a secondary indoline nitrogen, the N-1 atom in 5-(Azetidin-3-ylmethyl)-1-methylindoline lacks a proton and is therefore not acidic. It cannot be readily deprotonated to form an anion.
Furthermore, as a tertiary amine, the N-1 nitrogen is generally unreactive towards further alkylation or acylation under standard conditions. Its lone pair of electrons is delocalized into the aromatic system, contributing to the electron-rich nature of the benzene (B151609) ring, but this delocalization reduces its nucleophilicity compared to a typical aliphatic tertiary amine. While quaternization to form an indolinium salt is theoretically possible with powerful methylating agents, such reactions are not common and would require forcing conditions. The primary role of the N-methyl group is to act as a permanent activating group for the aromatic ring, influencing its substitution patterns.
Electrophilic Aromatic Substitution Reactions on the Indoline Benzene Ring
The benzene portion of the 1-methylindoline (B1632755) scaffold is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effects of both the N-methyl group (via resonance) and the C-5 alkyl substituent (via induction). wikipedia.orgunizin.org The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing the electron density and making it more nucleophilic. masterorganicchemistry.com This activation facilitates reactions with a variety of electrophiles under milder conditions than those required for benzene itself. wikipedia.orgmasterorganicchemistry.com
Common electrophilic aromatic substitution reactions applicable to the indoline ring include:
Nitration: Introduction of a nitro group (-NO₂) using reagents like nitric acid in sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ in acetic acid or N-chlorosuccinimide.
Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). wikipedia.org
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide with a Lewis acid catalyst. wikipedia.orgrsc.org
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Typical Reagents | Predicted Product Position(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro and 6-Nitro derivatives |
| Bromination | Br₂ / FeBr₃ | 4-Bromo and 6-Bromo derivatives |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 4-Acetyl and 6-Acetyl derivatives |
| Friedel-Crafts Alkylation | CH₃Cl / AlCl₃ | 4-Methyl and 6-Methyl derivatives |
The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the combined directing effects of the N-methyl group and the C-5 alkyl substituent. unizin.orgpressbooks.pub
N-Methyl Group: The indoline nitrogen is a powerful activating ortho, para-director. pressbooks.pub It strongly directs incoming electrophiles to the positions ortho (C-7) and para (C-4) to itself.
C-5 Alkyl Substituent: The azetidin-3-ylmethyl group at the C-5 position is a weakly activating ortho, para-director. libretexts.org It directs incoming electrophiles to its ortho positions (C-4 and C-6).
The directing effects of these two groups are cooperative in guiding substitution to the C-4 and C-6 positions. The powerful resonance donation from the nitrogen atom makes the C-4 (para to N) and C-6 (ortho to the C-5 alkyl group and meta to N) positions the most electron-rich and therefore the most likely sites of attack. Substitution at C-7 is sterically hindered by the adjacent fused ring. Therefore, electrophilic attack is predicted to occur preferentially at the C-4 and C-6 positions, yielding a mixture of disubstituted isomers. The exact ratio of these products would be influenced by steric hindrance from the C-5 substituent and the specific reaction conditions employed.
Chemical Transformations of the Azetidine (B1206935) Ring System
The azetidine ring is a strained four-membered heterocycle that exhibits unique reactivity compared to its less-strained five- and six-membered counterparts like pyrrolidine (B122466) and piperidine (B6355638). researchgate.net This inherent strain is the driving force behind many of its characteristic chemical transformations. rsc.orgrsc.orgresearchwithrutgers.com
The considerable ring strain of approximately 25-26 kcal/mol makes the azetidine ring susceptible to nucleophilic ring-opening reactions, which relieve this strain. researchgate.net These reactions typically require activation of the azetidine, often by a Lewis or Brønsted acid, or by converting the nitrogen into a better leaving group (e.g., forming an azetidinium salt). magtech.com.cnacs.orgacs.org A wide range of nucleophiles can open the ring, generally attacking one of the ring carbons adjacent to the nitrogen, leading to the formation of functionalized γ-aminopropyl derivatives. nih.gov
The regioselectivity of the ring-opening is influenced by electronic and steric factors of substituents on the ring. magtech.com.cn For the 3-substituted azetidine in the title compound, nucleophilic attack would occur at either C-2 or C-4, cleaving a C-N bond.
Table 2: Potential Nucleophilic Ring-Opening Reactions
| Nucleophile | Activating Agent | General Product Structure |
|---|---|---|
| Halides (e.g., Cl⁻, Br⁻) | Acid (e.g., HCl) | γ-Haloamine |
| Alcohols / Water | Acid (e.g., H₂SO₄) | γ-Amino alcohol / ether |
| Thiols | Lewis Acid | γ-Aminothiol / thioether |
| Amines | Heat / Acid | 1,3-Diamine |
| Organometallics (e.g., R-MgBr) | Lewis Acid | γ-Substituted amine |
The nitrogen atom of the azetidine ring is a secondary amine, making it both nucleophilic and basic. It readily participates in reactions typical of secondary amines, allowing for a wide range of derivatizations. These reactions are often straightforward and provide a direct handle for modifying the properties of the parent molecule.
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
These derivatizations can significantly alter the physical and chemical properties of the molecule, such as its basicity and solubility.
Table 3: Common Derivatizations of the Azetidine Nitrogen
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| N-Acylation | Acetyl Chloride | N-Acetyl azetidine (Amide) |
| N-Alkylation | Methyl Iodide | N-Methyl azetidine (Tertiary Amine) |
| N-Sulfonylation | Tosyl Chloride | N-Tosyl azetidine (Sulfonamide) |
| N-Arylation | 2,4-Dinitrofluorobenzene | N-Aryl azetidine |
The reactivity of the azetidine ring is fundamentally driven by its inherent strain energy. researchgate.netrsc.org This strain facilitates reactions that involve cleavage of the ring's C-N or C-C bonds, as the transition states for these processes are lowered in energy due to the release of this strain. rsc.org While more stable and easier to handle than the highly reactive three-membered aziridine (B145994) ring, the azetidine ring is significantly more reactive than the strain-free piperidine ring. researchgate.net
This "strain-release" principle not only explains the facility of the ring-opening reactions discussed previously but also enables other transformations such as ring expansions and rearrangements. For example, under certain conditions, azetidines can rearrange to form larger, more stable heterocyclic systems like pyrrolidines. researchgate.net The unique, strain-driven reactivity of the azetidine moiety thus provides a versatile platform for synthetic diversification, allowing this four-membered ring to serve as a valuable synthon for more complex nitrogen-containing structures. bris.ac.uk
Modifications of the Methylene (B1212753) Bridge and Side Chain
The benzylic position of the methylene bridge is susceptible to oxidation under specific conditions, potentially yielding a ketone. wikipedia.org Such a transformation introduces a carbonyl group, which can serve as a handle for further derivatization, for instance, through reductive amination or the formation of hydrazones and other C=N bonded systems. The reactivity of this benzylic C-H bond can be exploited to introduce a range of functional groups. wikipedia.orgmdpi.com
The secondary amine within the azetidine ring is a prime location for derivatization. Standard organic transformations such as N-alkylation, N-acylation, and sulfonylation can be readily employed to append a variety of substituents. researchgate.netnih.govrsc.org These reactions allow for the introduction of alkyl, aryl, acyl, and sulfonyl groups, thereby modifying the steric and electronic properties of the azetidine moiety. The ring strain inherent to the four-membered azetidine ring also makes it susceptible to ring-opening reactions, particularly after activation of the nitrogen atom to form an azetidinium ion. organic-chemistry.orgacs.orgresearchgate.netresearchgate.netresearchgate.net Nucleophilic attack can then lead to the formation of functionalized acyclic amines. organic-chemistry.orgresearchgate.net
Illustrative examples of potential side chain modifications are presented in the table below.
| Starting Material | Reagent/Catalyst | Reaction Type | Potential Product |
| This compound | Acetyl chloride | N-Acylation | 5-((1-Acetylazetidin-3-yl)methyl)-1-methylindoline |
| This compound | Benzyl bromide, K₂CO₃ | N-Alkylation | 5-((1-Benzylazetidin-3-yl)methyl)-1-methylindoline |
| This compound | Benzenesulfonyl chloride | N-Sulfonylation | 5-((1-(Phenylsulfonyl)azetidin-3-yl)methyl)-1-methylindoline |
| This compound | Methyl triflate, then NaN₃ | Ring-opening | 1-Azido-3-((1-methylindolin-5-yl)methyl)propan-2-amine |
This table is illustrative and based on general chemical principles of azetidine reactivity.
Stereochemical Control in Chemical Transformations of this compound
The synthesis of specific stereoisomers of this compound and its derivatives is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. Achieving stereochemical control in the synthesis and modification of this compound can be approached through several established strategies in asymmetric synthesis.
One common approach is the use of chiral building blocks. nih.gov For instance, the synthesis could commence with an enantiomerically pure azetidine precursor, thereby setting the stereochemistry of the final molecule from the outset. Various methods have been developed for the stereoselective synthesis of substituted azetidines, which can then be incorporated into the larger molecular framework. acs.orgrsc.orgacs.orgacs.orgnih.govuni-muenchen.de
Alternatively, asymmetric catalysis can be employed to introduce chirality during the synthetic sequence. For example, the synthesis of chiral indolines has been achieved through the enantioselective reduction of indoles catalyzed by chiral Brønsted acids or transition metal complexes. organic-chemistry.orgacs.orgresearchgate.net Such methods could potentially be adapted to construct the indoline portion of the molecule with a defined stereochemistry. Furthermore, diastereoselective reactions can be utilized to control the relative stereochemistry of newly formed stereocenters. For example, the functionalization of a pre-existing chiral azetidine ring can proceed with a high degree of diastereoselectivity, influenced by the steric and electronic properties of the existing chiral center. acs.orgresearchgate.net
The table below outlines potential strategies for achieving stereochemical control in the synthesis of derivatives of this compound.
| Synthetic Goal | Strategy | Key Method/Reaction | Expected Outcome |
| Enantiomerically pure this compound | Chiral Pool Synthesis | Use of enantiopure 3-substituted azetidine precursor | Formation of a single enantiomer |
| Diastereoselective functionalization of the azetidine ring | Substrate-controlled synthesis | Reaction of a chiral azetidine with a prochiral electrophile | Formation of a specific diastereomer |
| Enantioselective synthesis of the indoline core | Asymmetric Catalysis | Catalytic enantioselective reduction of a corresponding indole (B1671886) precursor | Formation of an enantiomerically enriched indoline moiety |
This table presents hypothetical strategies based on established principles of asymmetric synthesis.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map out the entire molecular structure.
Proton (¹H) NMR for Structural Connectivity and Stereochemistry
Proton NMR (¹H NMR) provides critical information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 5-(Azetidin-3-ylmethyl)-1-methylindoline, the spectrum is expected to show distinct signals corresponding to the protons on the indoline (B122111) ring system, the N-methyl group, the azetidine (B1206935) ring, and the methylene (B1212753) linker.
The aromatic region would display signals for the three protons on the benzene (B151609) ring of the indoline core. The proton at position 7 would likely appear as a doublet, the proton at position 6 as a doublet of doublets, and the proton at position 4 as a singlet or a small doublet. The indoline ring's aliphatic protons at C2 and C3 typically appear as triplets. mdpi.com The N-methyl group would present as a sharp singlet.
The azetidine ring protons and the benzylic methylene bridge protons create a more complex system. These signals are expected in the aliphatic region of the spectrum and their connectivity is confirmed using 2D NMR techniques. The multiplicity and coupling constants of these signals are crucial for confirming the substitution pattern.
| Proton Assignment (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 (Indoline) | ~7.0-7.2 | d | ~8.0 |
| H-6 (Indoline) | ~6.8-7.0 | dd | ~8.0, 2.0 |
| H-4 (Indoline) | ~6.9-7.1 | s or d | <2.0 |
| H-2 (Indoline) | ~3.3-3.5 | t | ~8.5 |
| H-3 (Indoline) | ~2.8-3.0 | t | ~8.5 |
| N-CH₃ (Indoline) | ~2.7-2.9 | s | - |
| CH₂ (Bridge) | ~2.6-2.8 | d | ~7.0 |
| H-3 (Azetidine) | ~3.0-3.3 | m | - |
| H-2/H-4 (Azetidine) | ~3.5-3.8 | m | - |
| NH (Azetidine) | Broad singlet | - | - |
Carbon (¹³C) NMR for Carbon Framework and Functional Group Assignment
Carbon NMR (¹³C NMR) complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is essential for confirming the carbon skeleton and identifying functional groups. The spectrum for this compound would show distinct signals for the aromatic carbons of the indoline core, the aliphatic carbons of the indoline and azetidine rings, the N-methyl carbon, and the methylene bridge carbon. mdpi.compsu.edu
| Carbon Assignment (Predicted) | Chemical Shift (δ, ppm) |
| C-7a (Indoline) | ~152-154 |
| C-3a (Indoline) | ~130-132 |
| C-5 (Indoline) | ~128-130 |
| C-4 (Indoline) | ~124-126 |
| C-6 (Indoline) | ~122-124 |
| C-7 (Indoline) | ~106-108 |
| C-2 (Indoline) | ~55-57 |
| C-3 (Indoline) | ~29-31 |
| N-CH₃ (Indoline) | ~35-37 |
| CH₂ (Bridge) | ~38-40 |
| C-2/C-4 (Azetidine) | ~50-53 |
| C-3 (Azetidine) | ~30-33 |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between different nuclei. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to confirm the connectivity of protons within the indoline ring's aromatic system and to trace the couplings from the methylene bridge through the azetidine ring protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations). rsc.orgnih.gov This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, confirming the assignments made in the 1D spectra. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. sdsu.edu Key HMBC correlations would include the link between the methylene bridge protons and both the C5 of the indoline ring and the C3 of the azetidine ring, definitively proving the connection point of the two ring systems. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It can provide valuable information about the molecule's three-dimensional structure and preferred conformation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in the confirmation of its elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass of a molecule, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of the compound, which is a critical step in its identification. For this compound (C₁₃H₁₈N₂), HRMS would be used to measure the exact mass of the protonated molecular ion [M+H]⁺. mdpi.comnih.gov The experimentally measured mass would be compared to the calculated theoretical mass to confirm the elemental composition with high confidence.
Molecular Formula: C₁₃H₁₈N₂
Calculated Exact Mass ([M+H]⁺): 203.1548
Expected HRMS Result: 203.1548 ± 0.0005
This accurate mass measurement, in conjunction with the comprehensive data from NMR spectroscopy, provides an unequivocal confirmation of the structure of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
No publicly available GC-MS chromatograms or mass spectra for this compound were found. Data regarding its volatility, thermal stability, and fragmentation patterns under electron ionization are unavailable.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Specific LC-MS methods, including column type, mobile phase composition, and mass spectrometry parameters (e.g., ESI, APCI) for the analysis of this compound, are not documented in public literature.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Experimental or theoretical Infrared (IR) and Raman spectra for "this compound" are not available. Therefore, a detailed assignment of vibrational modes corresponding to its functional groups (e.g., C-N stretching of the azetidine and indoline rings, aromatic C-H bending) cannot be performed.
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Chromophore Analysis
The UV-Vis absorption spectrum, including the wavelength of maximum absorbance (λmax) related to the indoline chromophore, has not been reported.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
There are no published crystal structures for this compound in crystallographic databases. Consequently, information on its solid-state conformation, bond lengths, bond angles, and crystal packing is unavailable.
Chromatographic Separation Techniques (e.g., HPLC, Chiral HPLC, GC)
Specific methods for the purification or enantiomeric separation (if applicable) of this compound using High-Performance Liquid Chromatography (HPLC), Chiral HPLC, or Gas Chromatography (GC) are not described in the available literature.
Computational and Theoretical Investigations of 5 Azetidin 3 Ylmethyl 1 Methylindoline
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons in molecules, thereby predicting their chemical and physical properties.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For 5-(Azetidin-3-ylmethyl)-1-methylindoline, DFT calculations can be used to determine its optimized geometry, electronic properties, and relative stability.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value | Description |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | 5.4 eV | Energy difference between HOMO and LUMO, related to chemical stability. |
Note: The values in this table are illustrative and would be determined by specific DFT calculations using a chosen functional and basis set.
Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which is invaluable for structure elucidation and verification. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure, and the prediction of chemical shifts (δ) for ¹H and ¹³C nuclei can aid in the assignment of experimental spectra.
The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. nih.gov The accuracy of these predictions has significantly improved, with root mean square errors for ¹H shifts often within 0.2–0.4 ppm. mdpi.com By calculating the theoretical NMR spectrum for a proposed structure of this compound, a direct comparison with experimental data can confirm its identity.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic CH | 6.8 - 7.2 |
| Indoline (B122111) CH₂ | 2.9 - 3.5 |
| N-CH₃ | 2.8 |
| Azetidine (B1206935) CH₂ | 3.6 - 3.9 |
| Azetidine CH | 3.1 |
Note: These are representative chemical shift ranges. Precise values would be calculated for each unique atom in the molecule.
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics.
For a hypothetical reaction involving this compound, such as an N-alkylation of the azetidine ring, DFT calculations could be used to model the reaction pathway. The geometry of the transition state can be optimized, and its vibrational frequencies calculated to confirm it as a first-order saddle point on the potential energy surface.
Table 3: Hypothetical Energy Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.2 |
Note: These values are for illustrative purposes and represent a hypothetical exothermic reaction with a moderate activation barrier.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
While quantum mechanics provides high accuracy, it is computationally intensive. For larger systems or longer timescale phenomena, molecular mechanics (MM) and molecular dynamics (MD) simulations are more suitable. These methods use classical physics to model the interactions between atoms.
Conformational analysis of this compound can be performed using MM to explore its potential energy surface and identify low-energy conformers. The flexibility of the azetidinylmethyl side chain allows for multiple possible spatial arrangements. MD simulations can then be used to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and the stability of different conformers in various environments, such as in solution. dergipark.org.trnih.gov
Table 4: Hypothetical Low-Energy Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-N) |
|---|---|---|
| 1 | 0.0 | 175° |
| 2 | 0.8 | 65° |
Note: The relative energies and dihedral angles are hypothetical and would be determined through systematic conformational searching and energy minimization.
Cheminformatics and Data Mining for Analogous Chemical Space Exploration
Cheminformatics combines chemistry, computer science, and information science to analyze large chemical datasets. For this compound, cheminformatics tools can be used to explore the analogous chemical space. By employing molecular similarity searching techniques, based on 2D fingerprints or 3D shape, large databases of chemical compounds can be mined to identify molecules with similar structural features. nih.gov
This exploration can help in identifying compounds with potentially similar biological activities or physicochemical properties, guiding future research directions. It can also be used to assess the novelty of the compound by comparing it to the known chemical landscape.
Computational Methodologies for Synthetic Route Planning and Optimization
Computer-Aided Synthesis Planning (CASP) has emerged as a powerful tool for designing efficient synthetic routes to target molecules. nih.gov These programs use databases of known chemical reactions and sophisticated algorithms to propose retrosynthetic disconnections of a target molecule, working backward to identify readily available starting materials. nih.gov
For this compound, a retrosynthesis program could suggest several potential synthetic pathways. For example, it might propose a disconnection at the bond between the indoline ring and the methylene (B1212753) bridge, leading to a functionalized 1-methylindoline (B1632755) and a suitable azetidin-3-ylmethyl electrophile or nucleophile. These computational tools can help chemists to devise novel and efficient synthetic strategies, potentially reducing the time and resources required for experimental work.
Synthetic Utility of 5 Azetidin 3 Ylmethyl 1 Methylindoline As a Chemical Building Block
Incorporation into Complex Molecular Architectures and Scaffolds
The bifunctional nature of 5-(Azetidin-3-ylmethyl)-1-methylindoline makes it an excellent starting point for the assembly of complex molecular frameworks. The azetidine (B1206935) ring introduces a rigid, three-dimensional element into molecular design, a desirable feature for modulating the physicochemical properties of drug candidates. rsc.orgenamine.net Azetidine-containing building blocks are increasingly utilized to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov Similarly, the indoline (B122111) scaffold is a fundamental component in numerous natural products and pharmaceuticals, frequently serving as a core structure for synthetic diversification. ekb.egnih.gov
By leveraging the distinct reactivity of its two heterocyclic components, this compound can be incorporated into larger, more intricate structures. The secondary amine of the azetidine allows for linkage to other molecular fragments, while the indoline ring can be functionalized to build out additional cyclic systems. This dual reactivity enables its use in diversity-oriented synthesis to generate libraries of complex molecules with varied structural motifs.
Role in the Design and Construction of Novel Heterocyclic Systems
This compound is a valuable precursor for the synthesis of novel and more complex heterocyclic systems. The inherent ring strain of the azetidine moiety makes it susceptible to controlled ring-opening or ring-expansion reactions, providing pathways to other important nitrogen-containing heterocycles. rsc.orgambeed.com For instance, under appropriate conditions, the azetidine ring can be expanded to form pyrrolidines, piperidines, or azepanes, thereby accessing different classes of saturated heterocycles from a single starting material. rsc.org
Furthermore, the indoline portion of the molecule can serve as a template for constructing fused polycyclic systems. The indoline ring can be a precursor to the corresponding indole (B1671886), which can then participate in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to generate fused pyrroloindoline and carbazole (B46965) scaffolds. acs.orgresearchgate.net The secondary amine of the azetidine can also be utilized in reactions like aza-Michael additions, enabling the formation of new carbon-nitrogen bonds and the construction of more elaborate heterocyclic structures. mdpi.com
Precursor in the Synthesis of Advanced Organic Materials
The distinct functionalities present in this compound offer potential for its use as a monomer or cross-linking agent in the development of advanced organic materials. The presence of a reactive secondary amine on the azetidine ring and accessible C-H bonds on the aromatic indoline system allows for polymerization reactions. Ring-opening polymerization of the azetidine moiety is a known method for producing polyamines, which have applications in areas such as gene transfection and CO2 capture. rsc.org
The ability to functionalize both the azetidine nitrogen and the indoline ring allows for the creation of bifunctional monomers. These monomers could be used to synthesize polymers with tailored properties, where the indoline unit contributes to the polymer backbone's electronic or photophysical properties, and the azetidine provides sites for cross-linking or further modification. While the direct application of this specific compound in materials science is not yet extensively documented, the inherent reactivity of its constituent parts suggests significant potential in this area.
Exploitation of the Indoline and Azetidine Moieties for Diversification Strategies
The synthetic utility of this compound is most evident in the diverse ways its two heterocyclic components can be independently or sequentially modified. This allows for systematic structural variations to explore chemical space, a key strategy in medicinal chemistry and drug discovery. rsc.org
Diversification of the Azetidine Moiety:
The azetidine ring offers several handles for chemical modification. The secondary amine is the most prominent reactive site, readily undergoing a variety of transformations. Additionally, the strained nature of the ring allows for unique functionalization pathways.
| Reaction Type | Reagents/Conditions | Potential Products |
| N-Alkylation | Alkyl halides (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N) | N-Alkyl azetidine derivatives |
| N-Acylation | Acyl chlorides (RCOCl), Acid anhydrides ((RCO)₂O) | N-Acyl azetidine derivatives (amides) |
| N-Arylation | Aryl halides, Palladium or Copper catalysts (Buchwald-Hartwig amination) | N-Aryl azetidine derivatives |
| Reductive Amination | Aldehydes/Ketones (R₂C=O), Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl azetidine derivatives |
| Ring-Opening | Nucleophiles (e.g., thiols, amines), Acid or Lewis acid catalysis | γ-Amino functionalized acyclic compounds |
Diversification of the Indoline Moiety:
The 1-methyl-5-(alkyl)-substituted indoline ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The N-methyl and the 5-alkyl groups are activating and direct incoming electrophiles primarily to the ortho and para positions. libretexts.org In this case, the C4 and C6 positions are the most likely sites for substitution. niscpr.res.in Furthermore, C-H functionalization offers modern, direct routes to diversification. chemrxiv.org
| Reaction Type | Reagents/Conditions | Potential Products |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro and/or 6-Nitro indoline derivatives |
| Halogenation | Br₂, FeBr₃ or NBS | 4-Bromo and/or 6-Bromo indoline derivatives |
| Friedel-Crafts Acylation | Acyl chloride (RCOCl), AlCl₃ | 4-Acyl and/or 6-Acyl indoline derivatives |
| Friedel-Crafts Alkylation | Alkyl halide (R-Cl), AlCl₃ | 4-Alkyl and/or 6-Alkyl indoline derivatives |
| C-H Functionalization | Metal catalysts (e.g., Pd, Rh, Cu), directing groups | C4- or C6-functionalized indoline derivatives |
| Benzylic C-H Functionalization | Radical initiators or metallation reagents (e.g., BuLi) rsc.org | Functionalization at the methylene (B1212753) bridge |
These diversification strategies highlight the compound's role as a versatile chemical building block, enabling the synthesis of a wide array of derivatives from a common core structure.
Future Directions in the Academic Research of 5 Azetidin 3 Ylmethyl 1 Methylindoline Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of densely functionalized and sterically demanding molecules like 5-(Azetidin-3-ylmethyl)-1-methylindoline often necessitates the development of innovative and efficient synthetic methodologies. Future research in this area could focus on overcoming the challenges associated with constructing the strained azetidine (B1206935) ring and its linkage to the indoline (B122111) core.
Key areas for investigation include:
Convergent Synthetic Strategies: Designing synthetic pathways where the indoline and azetidine fragments are prepared separately and then coupled in a late-stage reaction. This approach allows for modularity and the rapid generation of analogs.
Asymmetric Synthesis: Developing enantioselective routes to access specific stereoisomers of the azetidine moiety, which could be crucial for potential biological applications. This might involve the use of chiral catalysts or auxiliaries.
Transition-Metal Catalyzed Cross-Coupling Reactions: Exploring novel palladium, copper, or nickel-catalyzed reactions to form the carbon-carbon bond between the indoline and the azetidin-3-ylmethyl group.
Table 1: Potential Novel Synthetic Approaches
| Approach | Key Features | Potential Advantages |
|---|---|---|
| Convergent Synthesis | Late-stage coupling of pre-functionalized indoline and azetidine fragments. | Modularity, rapid analog synthesis. |
| Asymmetric Catalysis | Use of chiral ligands and metal catalysts to control stereochemistry. | Access to single enantiomers. |
Exploration of Unconventional Reactivity Profiles
The unique structural features of this compound, particularly the strained four-membered azetidine ring, suggest the potential for unconventional reactivity. Future research could uncover novel chemical transformations driven by the release of ring strain.
Potential areas of exploration include:
Ring-Opening Reactions: Investigating the selective opening of the azetidine ring under various conditions (e.g., nucleophilic, electrophilic, or radical) to generate more complex and diverse molecular scaffolds.
[3+2] Cycloaddition Reactions: Utilizing the azetidine nitrogen as part of an azomethine ylide precursor for cycloaddition reactions with various dipolarophiles, leading to the construction of pyrrolidine-fused systems. nih.gov
Photocatalyzed Transformations: Exploring the use of visible-light photocatalysis to induce novel bond formations or functional group interconversions involving either the indoline or azetidine moiety.
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of modern synthesis technologies can significantly accelerate the exploration of chemical space and the optimization of reaction conditions. Integrating the synthesis of this compound and its derivatives with flow chemistry and automated platforms represents a promising future direction.
Key benefits and research directions include:
Rapid Reaction Optimization: Flow chemistry allows for the rapid screening of reaction parameters such as temperature, pressure, and reagent stoichiometry, leading to accelerated optimization of synthetic steps. nih.govmit.edu
Improved Safety: Performing reactions involving potentially hazardous reagents or intermediates in a continuous flow setup can enhance safety by minimizing the volume of reactive species at any given time. uc.pt
Automated Library Synthesis: Coupling flow reactors with automated purification and analysis systems would enable the high-throughput synthesis of a library of derivatives for screening purposes. researchgate.net
Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Derivatization Step
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Challenging | Readily scalable |
| Safety | Higher risk with hazardous reagents | Improved safety profile |
Advanced Theoretical Modeling and Machine Learning Applications in Chemical Synthesis
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Applying these techniques to the study of this compound can provide valuable insights and guide experimental work.
Future applications in this domain include:
Reaction Pathway Prediction: Using density functional theory (DFT) and other computational methods to model potential reaction mechanisms and predict the feasibility of novel synthetic routes.
Spectroscopic Data Prediction: Calculating NMR and other spectroscopic properties to aid in the characterization of new compounds and to distinguish between potential isomers.
Machine Learning for Reaction Optimization: Employing machine learning algorithms to analyze experimental data and predict optimal reaction conditions for the synthesis of derivatives, thereby reducing the number of experiments required.
Expanding the Chemical Space via Directed Derivatization and Scaffold Hybridization
The core structure of this compound serves as a versatile scaffold for further chemical modification. A systematic exploration of its derivatization potential can lead to a wide array of new compounds with diverse properties.
Strategies for expanding the chemical space include:
Functionalization of the Indoline Ring: Introducing a variety of substituents onto the aromatic portion of the indoline nucleus to modulate its electronic and steric properties.
Scaffold Hybridization: Covalently linking the this compound scaffold to other known pharmacophores or molecular fragments to create hybrid molecules with potentially novel characteristics. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Azetidin-3-ylmethyl)-1-methylindoline, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves multi-step pathways, such as:
- Step 1 : Functionalization of the indoline core at the 5-position using Friedel-Crafts alkylation or transition-metal-catalyzed coupling.
- Step 2 : Introduction of the azetidine moiety via reductive amination or nucleophilic substitution, requiring protection of the azetidine nitrogen due to its reactivity .
- Optimization : Yield improvements are achieved by controlling reaction temperature (e.g., 0–4°C for azetidine coupling), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd/C for hydrogenation steps). Kinetic monitoring via TLC or HPLC is critical .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves substitution patterns (e.g., methyl group at N1, azetidine-CH2-indoline linkage). Aromatic protons in indoline appear as distinct doublets (δ 6.5–7.2 ppm), while azetidine protons resonate at δ 3.0–3.5 ppm .
- HRMS : Confirms molecular mass (e.g., [M+H]+ expected at m/z 217.1478).
- X-ray Crystallography : Validates 3D conformation, particularly the chair vs. boat configuration of the azetidine ring .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. The azetidine moiety may cause respiratory irritation, necessitating fume hood use .
- Storage : Under inert atmosphere (N2/Ar) at –20°C to prevent oxidation of the indoline core .
- Spill Management : Neutralize with 10% acetic acid before disposal, as azetidine derivatives can react exothermically with strong bases .
Advanced Research Questions
Q. How can computational chemistry approaches (e.g., molecular docking, DFT) predict the biological activity of this compound against neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with dopamine D2 receptors. Key parameters include binding affinity (ΔG ≤ –8.0 kcal/mol) and hydrogen bonding with Ser193/His394 residues .
- DFT Calculations : Analyze electron density maps (B3LYP/6-31G* basis set) to predict reactivity at the azetidine nitrogen. Validate with experimental IC50 values from radioligand assays .
- ADME Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB > 0.3) due to the compound’s lipophilic indoline core .
Q. What experimental strategies resolve contradictory bioactivity data reported for this compound derivatives across studies?
- Methodological Answer :
- Reproducibility Framework :
- Variable Standardization : Fix assay conditions (e.g., pH 7.4 buffer, 37°C incubation).
- Control Replication : Include positive controls (e.g., haloperidol for dopamine receptor assays) .
- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from ≥5 independent studies, weighting results by sample size and assay sensitivity .
Q. How does the azetidine ring conformation influence the compound’s pharmacological profile, and what techniques validate these structural dynamics?
- Methodological Answer :
- Conformational Analysis :
- NMR Relaxation Studies : Measure T1/T2 relaxation times to assess ring puckering dynamics (e.g., half-chair vs. envelope conformers) .
- Molecular Dynamics (MD) Simulations : AMBER force fields simulate ring-flipping (energy barrier ~5–8 kcal/mol) and correlate with in vitro receptor binding .
- Pharmacological Impact : Planar azetidine conformers enhance steric complementarity with GPCR binding pockets, improving Ki values by 3–5× compared to twisted conformers .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values for this compound across enzymatic vs. cell-based assays?
- Methodological Answer :
- Source Identification : Compare assay conditions (e.g., membrane permeability in cell-based assays vs. direct enzyme inhibition).
- Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (kon/koff) independently. A >10-fold difference in cell vs. enzyme IC50 suggests off-target effects or transporter-mediated uptake .
- Statistical Reconciliation : Apply Bland-Altman plots to quantify systematic biases between assay types .
Comparative Structural Analysis
Q. What distinguishes this compound from analogous indoline derivatives in structure-activity relationships (SAR)?
- Methodological Answer :
- Key SAR Features :
| Feature | This compound | 5-Phenylindoline (Control) |
|---|---|---|
| Azetidine Flexibility | Enables adaptive binding to targets | Rigid phenyl group limits fit |
| N-Methylation | Reduces metabolic oxidation | Increases logP by 0.5 units |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
